Welcome to the BenchChem Online Store!
molecular formula C6F15P B1252523 Tris(pentafluoroethyl)phosphane

Tris(pentafluoroethyl)phosphane

Cat. No. B1252523
M. Wt: 388.01 g/mol
InChI Key: YRMAQKVAROMHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08648202B2

Procedure details

A solution of 1.16 g (3.0 mmol) of tris(pentafluoroethyl)phosphine, (C2F5)3P, in 1,2-dimethoxyethane is treated with an excess (6 mmol) of a 1.5 M solution of KOH in water. The mixture is stirred at room temperature for 30 min, and the solvent is removed in vacuo. The residue is taken up in 1,2-dimethoxyethane, and an excess of PCl5 (6 mmol) is added, giving bis(pentafluoroethyl)phosphinous acid chloride, (C2F5)2PCl, identified as described above.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
6 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([P:8](C(F)(F)C(F)(F)F)[C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])([F:7])[C:3]([F:6])([F:5])[F:4].[OH-].[K+].P(Cl)(Cl)(Cl)(Cl)[Cl:26]>COCCOC.O>[P:8]([Cl:26])([C:9]([C:10]([F:13])([F:12])[F:11])([F:15])[F:14])[C:2]([C:3]([F:6])([F:5])[F:4])([F:7])[F:1] |f:1.2|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
FC(C(F)(F)F)(F)P(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(C(F)(F)C(F)(F)F)(C(F)(F)C(F)(F)F)C(F)(F)C(F)(F)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
6 mmol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
P(C(F)(F)C(F)(F)F)(C(F)(F)C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.